molecular formula C19H21FN2O4 B12196648 Methyl 4-[(2-{[2-(2-fluorophenoxy)ethyl]amino}acetamido)methyl]benzoate

Methyl 4-[(2-{[2-(2-fluorophenoxy)ethyl]amino}acetamido)methyl]benzoate

Cat. No.: B12196648
M. Wt: 360.4 g/mol
InChI Key: BEVYCJQQWDEMIK-UHFFFAOYSA-N
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Description

Methyl 4-[(2-{[2-(2-fluorophenoxy)ethyl]amino}acetamido)methyl]benzoate is a complex organic compound with a variety of applications in scientific research. This compound is characterized by its unique structure, which includes a benzoate ester linked to a fluorophenoxyethylamine moiety through an acetamido group. The presence of fluorine in the phenoxy group adds to its chemical stability and reactivity.

Properties

Molecular Formula

C19H21FN2O4

Molecular Weight

360.4 g/mol

IUPAC Name

methyl 4-[[[2-[2-(2-fluorophenoxy)ethylamino]acetyl]amino]methyl]benzoate

InChI

InChI=1S/C19H21FN2O4/c1-25-19(24)15-8-6-14(7-9-15)12-22-18(23)13-21-10-11-26-17-5-3-2-4-16(17)20/h2-9,21H,10-13H2,1H3,(H,22,23)

InChI Key

BEVYCJQQWDEMIK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CNC(=O)CNCCOC2=CC=CC=C2F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(2-{[2-(2-fluorophenoxy)ethyl]amino}acetamido)methyl]benzoate typically involves multiple steps:

    Formation of the Fluorophenoxyethylamine: This step involves the reaction of 2-fluorophenol with ethylene oxide in the presence of a base to form 2-(2-fluorophenoxy)ethanol. This intermediate is then reacted with ammonia or an amine to form 2-(2-fluorophenoxy)ethylamine.

    Acetamidation: The 2-(2-fluorophenoxy)ethylamine is then reacted with chloroacetyl chloride in the presence of a base to form 2-{[2-(2-fluorophenoxy)ethyl]amino}acetamide.

    Esterification: Finally, the 2-{[2-(2-fluorophenoxy)ethyl]amino}acetamide is reacted with methyl 4-formylbenzoate under acidic conditions to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(2-{[2-(2-fluorophenoxy)ethyl]amino}acetamido)methyl]benzoate undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position or the fluorophenoxy group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles like halides, amines, or thiols, often in the presence of a base or catalyst.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Substituted benzoates, fluorophenoxy derivatives.

Scientific Research Applications

Methyl 4-[(2-{[2-(2-fluorophenoxy)ethyl]amino}acetamido)methyl]benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the development of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 4-[(2-{[2-(2-fluorophenoxy)ethyl]amino}acetamido)methyl]benzoate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The exact pathways depend on the specific application, but may include inhibition of enzyme activity, disruption of cell membranes, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-((2-(2-(((4-fluorobenzoyl)amino)acetyl)carbohydrazonoyl)phenoxy)methyl)benzoate
  • Methyl 2-((4-formylphenoxy)methyl)benzoate

Uniqueness

Methyl 4-[(2-{[2-(2-fluorophenoxy)ethyl]amino}acetamido)methyl]benzoate is unique due to its specific structural features, including the presence of the fluorophenoxy group and the acetamido linkage. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds.

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